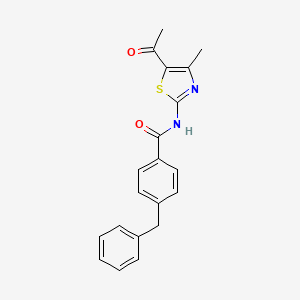

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide, also known as AMTB, is a small molecule inhibitor that has gained attention for its potential use in scientific research. This compound has been shown to modulate the activity of a specific ion channel, the transient receptor potential melastatin 8 (TRPM8), which is involved in various physiological processes. In

Applications De Recherche Scientifique

Anticancer Applications

Thiazole derivatives have been identified as potent anticancer agents through various mechanisms, such as inhibiting the kinesin spindle protein (KSP) which is essential for cancer cell mitosis, leading to cell death. For instance, AZD4877, a novel KSP inhibitor, has shown excellent biochemical potency and pharmaceutical properties, supporting its clinical development for cancer treatment (Theoclitou et al., 2011). Other studies have designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which exhibited moderate to excellent anticancer activity against several cancer cell lines, showcasing the potential of thiazole derivatives in oncology (Ravinaik et al., 2021).

Antimicrobial Activity

Thiazole compounds have also been studied for their antimicrobial properties. N'-Benzylidene-N-(thiazolyl)acetohydrazide derivatives, for example, have demonstrated broad spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antibacterial agents (Grozav et al., 2017). Additionally, the synthesis of new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides and their alkoxy derivatives as potential antifungal agents further exemplify the versatility of thiazole derivatives in developing antimicrobial therapeutics (Narayana et al., 2004).

Synthesis of Biologically Active Compounds

Research into thiazole derivatives extends into the synthesis of novel compounds with potential biological activities. The creation of fluorobenzamides containing thiazole and thiazolidine structures has shown promising antimicrobial analogs, emphasizing the role of thiazole compounds in the development of new therapeutic agents (Desai et al., 2013).

Propriétés

IUPAC Name |

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O2S/c1-13-18(14(2)23)25-20(21-13)22-19(24)17-10-8-16(9-11-17)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDBVNROSCBGKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC=C(C=C2)CC3=CC=CC=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Fluoro-4-methoxyphenyl)-2-oxoethyl 6-cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2536274.png)

![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2536281.png)

![(E)-N-[(4-Cyclopropyl-2-methylpyrazol-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2536282.png)

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B2536287.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(3-methylpiperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2536288.png)

![[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2536289.png)

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2536297.png)